

# AXT-914 pharmacology and pharmacokinetics in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



### **AXT-914: A Preclinical In-Depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AXT-914** is a novel, orally active, small molecule calcilytic agent. As a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), **AXT-914** has been investigated for its potential therapeutic effects related to the modulation of parathyroid hormone (PTH) secretion. This document provides a comprehensive overview of the preclinical pharmacology and pharmacokinetics of **AXT-914**, summarizing key data from in vitro and in vivo models. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

## Core Pharmacology Mechanism of Action

**AXT-914** is a quinazolinone derivative that functions as an antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium ions suppresses the secretion of parathyroid hormone (PTH). By acting as a negative allosteric modulator, **AXT-914** inhibits the CaSR, thereby stimulating the release of PTH. This transient and robust increase in PTH levels is the primary mechanism underlying the pharmacological effects of **AXT-914**.



### In Vitro Pharmacology

An in vitro study utilizing HEK293 cells stably expressing a gain-of-function mutant of the CaSR (Nuf mutant, Gln723) demonstrated the inhibitory activity of **AXT-914**. In this assay, **AXT-914** exhibited a concentration-dependent reduction in the intracellular calcium response mediated by the mutant CaSR. A concentration of 10 nM **AXT-914** was sufficient to normalize the function of this overactive mutant receptor, with a responsive concentration range observed between 1-20 nM[1].

Table 1: In Vitro Pharmacology of AXT-914

| Parameter | System                                             | Result                                      | Reference |
|-----------|----------------------------------------------------|---------------------------------------------|-----------|
| Activity  | HEK293 cells<br>expressing mutant<br>CaSR (Gln723) | Normalization of receptor function at 10 nM | [1]       |

## Preclinical Pharmacodynamics In Vivo Models

The pharmacodynamic effects of **AXT-914** have been evaluated in rodent models, specifically in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1) and in rat models of postsurgical hypoparathyroidism.

In a study involving Casr+/Nuf mice, a model for ADH1, a single oral bolus of 10 mg/kg **AXT-914** led to a significant increase in plasma PTH concentrations 30 minutes after administration. This was followed by a significant elevation in plasma albumin-adjusted calcium levels at 120 minutes post-dose. Notably, **AXT-914** did not cause significant alterations in plasma phosphate, magnesium, or creatinine concentrations in this model[2].

In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of **AXT-914** at doses of 5 and 10 mg/kg for two to three weeks resulted in increased serum PTH and calcium levels, along with a decrease in serum phosphorus.

Table 2: In Vivo Pharmacodynamic Effects of AXT-914



| Species              | Model                                            | Dose              | Route       | Key<br>Findings                                                             | Reference |
|----------------------|--------------------------------------------------|-------------------|-------------|-----------------------------------------------------------------------------|-----------|
| Mouse<br>(Casr+/Nuf) | Autosomal<br>Dominant<br>Hypocalcemi<br>a Type 1 | 10 mg/kg          | Oral Gavage | Significant increase in plasma PTH at 30 min and plasma calcium at 120 min. | [2]       |
| Rat (Wistar)         | Postsurgical<br>Hypoparathyr<br>oidism           | 5 and 10<br>mg/kg | Oral        | Increased serum PTH and calcium; decreased serum phosphorus.                |           |

### **Preclinical Pharmacokinetics**

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for **AXT-914** in preclinical models are not extensively reported in the currently available public literature. The compound is described as highly lipophilic, which can present challenges for oral bioavailability. To address this, **AXT-914** has been formulated as a microemulsion for oral administration in preclinical studies to enhance its absorption and peak serum concentrations.

# Experimental Protocols In Vivo Efficacy Study in Mice

- Animal Model: Aged-matched adult male and female heterozygous Casr+/Nuf mice.
- Drug Formulation: AXT-914 was formulated in a microemulsion prior to administration to improve bioavailability of the lipophilic compound.
- Dosing: A single 10 mg/kg bolus of AXT-914 was administered via oral gavage.



- Sample Collection: Blood samples were collected to measure plasma PTH and albuminadjusted calcium at specified time points post-dose (e.g., 30 minutes for PTH and 120 minutes for calcium).
- Blinding: The study was conducted with the study team blinded to the treatment allocation during dosing, sample collection, and endpoint analysis.

### In Vivo Study in Rats

- Animal Model: 10-week-old female Wistar rats undergoing either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation.
- Dosing: AXT-914 or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.
- Parameters Measured: Serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion, were measured. Histological examination of autotransplanted parathyroid tissues was also performed.

# Visualizations Signaling Pathway of AXT-914



Click to download full resolution via product page

Caption: **AXT-914** antagonizes the CaSR, preventing the inhibition of PTH secretion.

### **Experimental Workflow for In Vivo Mouse Study**





Click to download full resolution via product page

Caption: Workflow of the preclinical pharmacodynamic study of AXT-914 in mice.



### Conclusion

AXT-914 is a potent antagonist of the Calcium-Sensing Receptor, demonstrating clear pharmacodynamic effects in preclinical models of calcium and PTH dysregulation. Its ability to stimulate PTH secretion through oral administration makes it an interesting compound for further investigation. However, a comprehensive understanding of its preclinical pharmacokinetic profile remains an area for further public disclosure and research. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on or interested in AXT-914 and the broader class of calcilytic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AXT-914 pharmacology and pharmacokinetics in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819877#axt-914-pharmacology-andpharmacokinetics-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com